

Acidity and pKa values of 4-Hydroxyphthalic acid's functional groups

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Compound of Interest

Compound Name: 4-Hydroxyphthalic acid

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An In-depth Technical Guide to the Acidity and pKa Values of **4-Hydroxyphthalic Acid's** Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphthalic acid is a substituted aromatic dicarboxylic acid of interest in medicinal chemistry and materials science. Its chemical behavior, particularly its ionization state at various pH levels, is critical for applications in drug design, formulation, and the synthesis of novel polymers and metal-organic frameworks. The acidity of its three functional groups—two carboxylic acids and one phenolic hydroxyl—is defined by their respective acid dissociation constants (pKa). This guide provides a comprehensive overview of the pKa values of **4-hydroxyphthalic acid**, discusses the electronic effects influencing its acidity, and outlines the experimental and computational methodologies for pKa determination.

Introduction to 4-Hydroxyphthalic Acid

4-Hydroxyphthalic acid, with the chemical formula $C_8H_6O_5$, is a derivative of phthalic acid where a hydroxyl group substitutes a hydrogen atom at the fourth position on the benzene ring. [1] This substitution significantly influences the electronic properties and, consequently, the acidity of the carboxylic acid groups and the phenolic proton. Understanding these pKa values is fundamental for predicting the molecule's charge, solubility, and interaction with biological targets under physiological conditions.

Acidity and pKa Values of Functional Groups

4-Hydroxyphthalic acid possesses three ionizable protons, leading to a stepwise dissociation. The acidity of each proton is influenced by the inductive and resonance effects of the other functional groups on the aromatic ring.

While comprehensive experimental data for all three pKa values of **4-hydroxyphthalic acid** are not readily available in the literature, a predicted pKa value of 3.13 ± 0.10 has been reported.^[2] To provide a more complete picture, we can estimate the pKa values by analyzing the substituent effects in comparison to related molecules such as phthalic acid and 4-hydroxybenzoic acid.

- Phthalic Acid: The two carboxylic acid groups have pKa values of approximately 2.89 (pKa₁) and 5.51 (pKa₂).^{[3][4][5][6]}
- 4-Hydroxybenzoic Acid: The carboxylic acid has a pKa of about 4.5, and the phenolic hydroxyl group has a pKa of about 9.4.^{[7][8][9]}

The hydroxyl group (-OH) is an electron-donating group through resonance, which tends to decrease the acidity (increase the pKa) of the carboxylic acid groups. Conversely, the two carboxylic acid groups (-COOH) are electron-withdrawing, which increases the acidity (decreases the pKa) of the phenolic proton.

Based on these principles, the following table summarizes the predicted and estimated pKa values for **4-hydroxyphthalic acid**.

Data Presentation: pKa Values

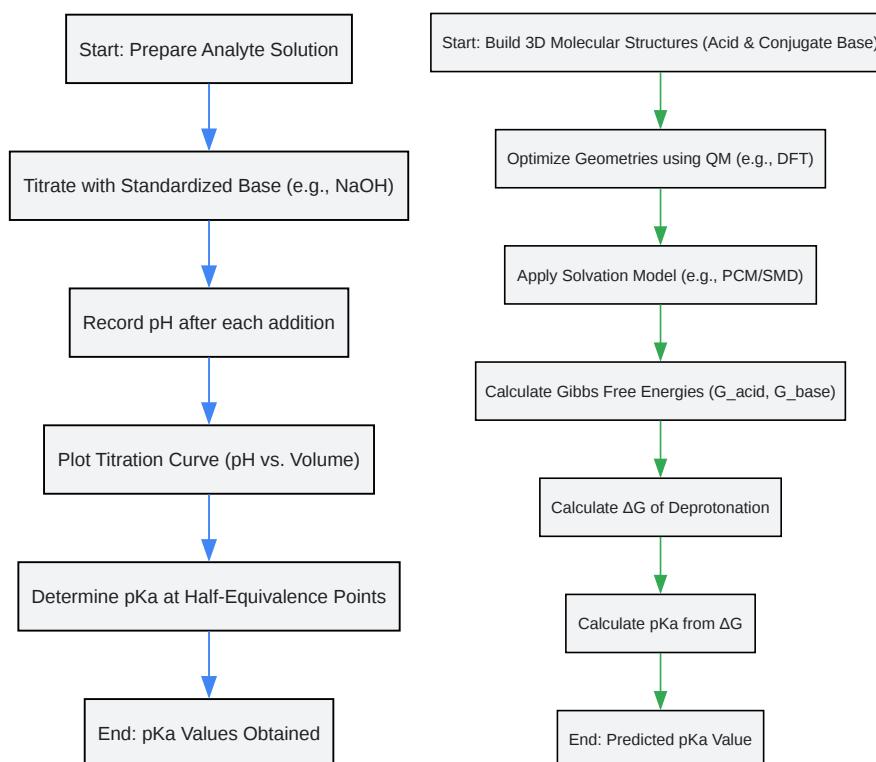
Functional Group	Predicted/Estimated pKa	Influencing Factors
Carboxylic Acid (C1)	~3.13 (Predicted) [2]	Proximity to the second carboxylic acid group increases acidity. Electron-donating -OH group decreases acidity.
Carboxylic Acid (C2)	~5.4	Further from the electron-withdrawing effect of the first ionized carboxylate.
Phenolic Hydroxyl (C4)	~9.2	Electron-withdrawing effects of two carboxylic acid groups increase acidity compared to phenol (pKa ~10).

Note: The estimated values are derived from the analysis of substituent effects and pKa data of related compounds for illustrative purposes.

Dissociation Equilibria of 4-Hydroxyphthalic Acid

The stepwise dissociation of **4-hydroxyphthalic acid** can be visualized as a series of equilibria. Each step corresponds to the loss of a proton from one of the acidic functional groups.

Caption: First dissociation of **4-hydroxyphthalic acid**.



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